Paldimycin
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Overview
Description
Paldimycin is a synthetic organic compound known for its potent antibacterial properties. It is a mixture of Paldimycins A and B, which are derived from paulomycins A and B. This compound acts as a protein synthesis inhibitor and exhibits significant antibacterial activity against Gram-positive pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paldimycin is synthesized from paulomycin by reacting it with N-acetyl-L-cysteine. The reaction involves adding paulomycin (a mixture of A and B) to a solution of N-acetyl-L-cysteine in phosphate buffer, adjusting the pH with sodium hydroxide, and allowing the reaction to proceed . The reaction is monitored using thin-layer chromatography and high-performance liquid chromatography .
Industrial Production Methods: The industrial production of this compound involves fermentation processes using Streptomyces paulus. The fermentation broth is subjected to extensive chromatographic work and mass spectral analysis to isolate and purify the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Paldimycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Paldimycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protein synthesis inhibition and antibiotic mechanisms.
Biology: Investigated for its effects on bacterial cell growth and protein synthesis.
Medicine: Explored as a potential treatment for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Paldimycin exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the synthesis of essential proteins. This leads to the death of the bacterial cell .
Comparison with Similar Compounds
Vancomycin: Another antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis.
Ramoplanin: A lipopeptide antibiotic that disrupts cell membrane integrity.
Comparison: Paldimycin is unique in its mechanism of action as a protein synthesis inhibitor, whereas vancomycin and teicoplanin inhibit cell wall synthesis. Ramoplanin disrupts cell membrane integrity. This compound’s ability to inhibit protein synthesis makes it particularly effective against certain Gram-positive pathogens .
Properties
IUPAC Name |
(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid;(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64N4O23S3.C43H62N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50;1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60);15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17?,18?,19-,23-,24-,26?,27?,28?,31?,32?,33?,34?,36?,43+,44?;16?,17?,18-,22-,23-,25?,26?,27?,30?,31?,32?,33?,35?,42+,43?/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHJMNNDPYEUOT-ILYCIZJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H126N8O46S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2212.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102426-96-0 |
Source
|
Record name | Paldimycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102426960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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